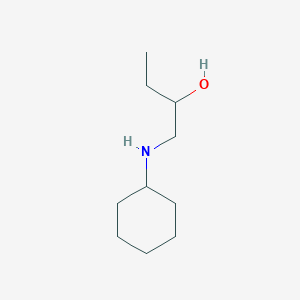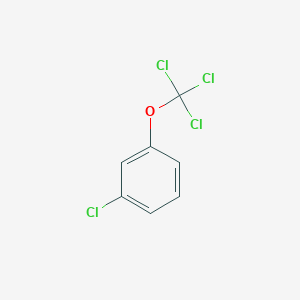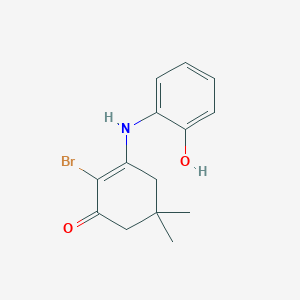![molecular formula C20H18N2O2S B6354634 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023537-47-4](/img/structure/B6354634.png)
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the indeno[2,3-d]pyrazol-4-one family, and it is of particular interest due to its unique properties and versatility.
科学研究应用
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been studied for its potential applications in scientific research. It has been found to be a useful tool for the study of enzyme-substrate interactions, as well as for the study of protein-protein interactions. Additionally, this compound has been used in the study of molecular recognition, as well as in the study of molecular recognition involving metal ions. Furthermore, this compound has been used in the study of molecular recognition involving carbohydrates.
作用机制
The mechanism of action of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is not yet fully understood. However, it is believed to involve the formation of a complex between the compound and the target molecule, followed by the formation of a covalent bond between the two molecules. This covalent bond is believed to be responsible for the binding of the compound to the target molecule, and it is also believed to be responsible for the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphatases, proteases, and kinases, as well as to modulate the activity of receptors and transcription factors. Additionally, this compound has been found to modulate the activity of ion channels, and to inhibit the activity of certain transporters. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain cell signaling pathways.
实验室实验的优点和局限性
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, and it has been found to have a low potential for inducing adverse effects. The main limitation of this compound is that it is not yet widely available, and it can be difficult to obtain in large quantities.
未来方向
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has a great potential for further research, and there are several potential future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. Furthermore, this compound could be used as a tool for the study of molecular recognition, as well as for the study of enzyme-substrate interactions and protein-protein interactions. Finally, further research could be conducted to investigate the potential for this compound to be used as a drug.
合成方法
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one can be synthesized through the reaction of 3-thienyl acetic acid with 1-hexanoyl-3-hydroxy-1-indanone in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated in good yield. The reaction mechanism for this synthesis is believed to involve the formation of an enolate intermediate, followed by a nucleophilic attack on the carbonyl group of the indanone to form the desired product.
属性
IUPAC Name |
1-hexanoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-3-4-11-16(23)22-19-13-8-5-6-9-14(13)20(24)17(19)18(21-22)15-10-7-12-25-15/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEEDPYCMBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanoyl-3-(2-thienyl)indeno[2,3-D]pyrazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)





![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)


![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)
